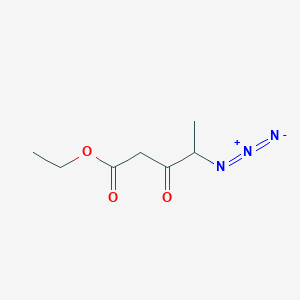![molecular formula C10H24OSi B12598743 1-[tert-Butyl(dimethyl)silyl]butan-1-ol CAS No. 609369-78-0](/img/structure/B12598743.png)
1-[tert-Butyl(dimethyl)silyl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is an organosilicon compound widely used in organic synthesis. It is known for its stability and utility as a protecting group for alcohols, which makes it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with butan-1-ol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, OsO₄
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: TBAF in THF
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free alcohols
Applications De Recherche Scientifique
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing selective reactions on other functional groups without affecting the hydroxyl group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates by protecting sensitive hydroxyl groups during multi-step synthesis.
Mécanisme D'action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol primarily involves the formation and cleavage of the silyl ether bond. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then breaks down to release the free alcohol .
Comparaison Avec Des Composés Similaires
- 1-[tert-Butyl(dimethyl)silyl]hept-2-en-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-4-methylhex-2-en-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol
Uniqueness: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex synthetic routes, where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
609369-78-0 |
|---|---|
Formule moléculaire |
C10H24OSi |
Poids moléculaire |
188.38 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
Clé InChI |
DBYXVGWZRPKCKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
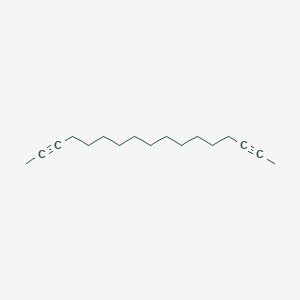
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
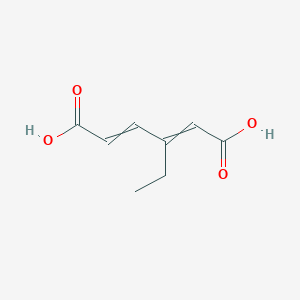
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
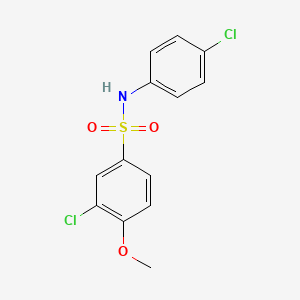
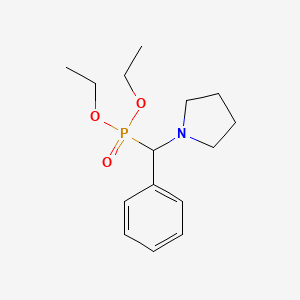
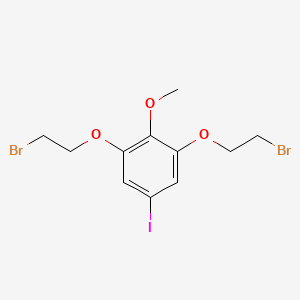
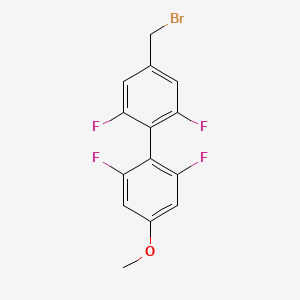
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
